REACTION_CXSMILES
|
CC[O-].[Na+].[C:5]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:6][C:7]([O-])=[O:8].[C:14]1([C:20]2[N:21]=[CH:22][C:23]3[C:28](=O)[O:27]C(=O)[N:25]([CH2:31][CH2:32][CH3:33])[C:24]=3[N:34]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>>[CH2:12]([O:11][C:5]([C:6]1[C:7](=[O:8])[N:25]([CH2:31][CH2:32][CH3:33])[C:24]2[N:34]=[C:20]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:21]=[CH:22][C:23]=2[C:28]=1[OH:27])=[O:10])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0.011 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CC2=C(N(C(OC2=O)=O)CCC)N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
DMF was added until a solution
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The chilled reaction
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gave 1.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C2=C(N=C(N=C2)C2=CC=CC=C2)N(C1=O)CCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |